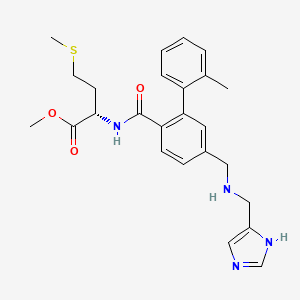
FTI-2153
Overview
Description
FTI-2153 is a highly selective inhibitor of the enzyme farnesyltransferase. Farnesyltransferase is responsible for the post-translational modification of proteins through the addition of a farnesyl group. This modification is crucial for the proper functioning of various proteins, including those involved in cell signaling pathways. This compound has shown significant potential in inhibiting the growth of cancer cells by blocking the farnesylation of proteins such as H-Ras .
Preparation Methods
FTI-2153 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of a core structure followed by the addition of functional groups to achieve the desired compound. The industrial production of this compound involves optimizing these synthetic routes to ensure high yield and purity. The compound is often stored as a powder at -20°C for long-term stability .
Chemical Reactions Analysis
FTI-2153 undergoes various chemical reactions, including inhibition of farnesyltransferase activity. The compound is highly selective for farnesyltransferase over other enzymes, making it effective in blocking the farnesylation of H-Ras. Common reagents used in these reactions include farnesyl pyrophosphate and specific inhibitors that target the enzyme’s active site. The major product formed from these reactions is the non-farnesylated form of H-Ras, which is unable to participate in cell signaling pathways .
Scientific Research Applications
FTI-2153 has been extensively studied for its potential in cancer therapy. It has shown promising results in inhibiting the growth of various cancer cell lines, including lung, ovarian, and fibrosarcoma cells. The compound works by blocking the formation of bipolar spindles during mitosis, leading to the accumulation of cells in the prometaphase stage. This inhibition of cell division ultimately results in the suppression of tumor growth. Additionally, this compound has been investigated for its potential in combination therapy with other cytotoxic agents such as cisplatin, Taxol, and gemcitabine .
Mechanism of Action
FTI-2153 exerts its effects by inhibiting the enzyme farnesyltransferase, which is responsible for the addition of a farnesyl group to proteins. This inhibition prevents the proper localization and function of proteins such as H-Ras, which play a crucial role in cell signaling pathways. By blocking the farnesylation of H-Ras, this compound disrupts the prophase/metaphase transition during mitosis, leading to the accumulation of cells in the prometaphase stage. This mechanism of action is independent of the transformation, Ras, and p53 mutation status of the cells .
Comparison with Similar Compounds
FTI-2153 is unique in its high selectivity for farnesyltransferase over other enzymes. It is more potent than other farnesyltransferase inhibitors such as FTI-277, with an IC50 value of 1.4 nM compared to 10 nM for FTI-277. Similar compounds include FTI-2148 and FTI-277, which also inhibit farnesyltransferase but with lower potency. This compound’s ability to inhibit the growth of cancer cells and its high selectivity make it a promising candidate for cancer therapy .
Properties
IUPAC Name |
methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-17-6-4-5-7-20(17)22-12-18(13-26-14-19-15-27-16-28-19)8-9-21(22)24(30)29-23(10-11-33-3)25(31)32-2/h4-9,12,15-16,23,26H,10-11,13-14H2,1-3H3,(H,27,28)(H,29,30)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCMMZOLCBZLNG-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344900-92-1 | |
| Record name | FTI-2153 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344900921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FTI-2153 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA7S7H5D4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


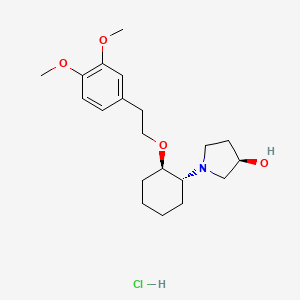
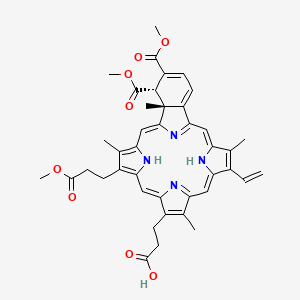


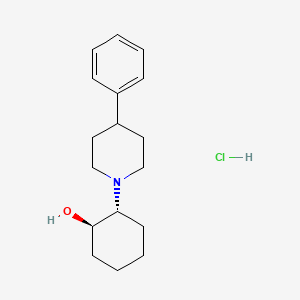


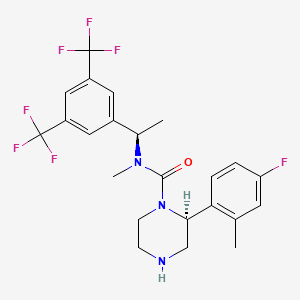

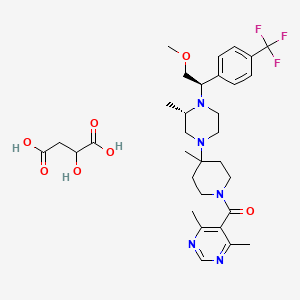
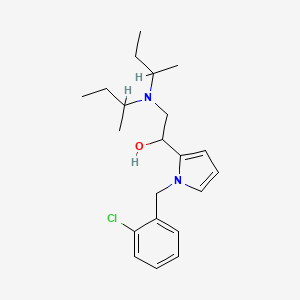
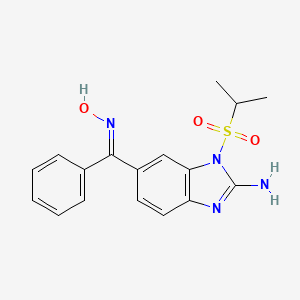
![3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B1683837.png)
![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)
